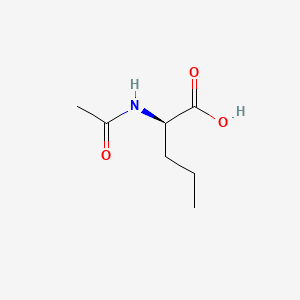

N-Acetyl-D-Norvaline

Description

BenchChem offers high-quality N-Acetyl-D-Norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-D-Norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-acetamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFPUSAWVWWDG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function and Activity of N-Acetyl-D-Norvaline

Preamble: Charting the Unexplored Territory of N-Acetyl-D-Norvaline

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the nascent field of N-Acetyl-D-Norvaline's biological significance. As it stands, the scientific literature on this specific molecule is sparse, with its utility primarily documented in the realm of synthetic chemistry. However, the structural and chemical attributes of N-Acetyl-D-Norvaline, when viewed through the lens of its constituent parts—a D-amino acid, an N-acetyl group, and the norvaline side chain—present a compelling case for targeted biological investigation.

This document, therefore, deviates from a conventional review of established facts. Instead, it serves as a technical primer and a forward-looking roadmap. We will begin by firmly defining N-Acetyl-D-Norvaline and distinguishing it from its more studied relatives. Subsequently, we will construct a hypothesis-driven framework for its potential biological activities, drawing logical inferences from the known functions of L-norvaline, other D-amino acids, and N-acetylated amino acids. The core of this guide is a comprehensive suite of detailed, actionable experimental protocols designed to empower researchers to test these hypotheses and pioneer our collective understanding of N-Acetyl-D-Norvaline.

Foundational Understanding: Defining the Molecule

N-Acetyl-D-Norvaline is a derivative of the non-proteinogenic amino acid D-norvaline.[] The defining features of this molecule are:

-

D-Chirality: Unlike the L-amino acids that are the standard building blocks of proteins, N-Acetyl-D-Norvaline possesses a D-chiral center. This stereochemistry is critical as it can confer resistance to degradation by common proteases and may allow for unique interactions with biological targets like bacterial enzymes or specific receptors in the nervous system.[2]

-

N-Acetylation: The presence of an acetyl group on the alpha-amino group enhances the molecule's stability and solubility.[] This modification can also alter its transport across cellular membranes and the blood-brain barrier, as well as its interaction with enzymes.[3][4]

-

Norvaline Structure: As an analog of valine with a linear five-carbon side chain, the norvaline backbone presents distinct steric and electronic properties compared to its branched-chain counterpart.[5]

It is imperative to distinguish N-Acetyl-D-Norvaline from related compounds, as their biological activities are not interchangeable:

| Compound | Key Distinctions | Known Biological Activities |

| N-Acetyl-D-Norvaline | D-isomer, acetylated. | Primarily used in peptide synthesis; biological function largely uncharacterized.[] |

| L-Norvaline | L-isomer, not acetylated. | Potent arginase inhibitor, leading to increased nitric oxide (NO) bioavailability; shows neuroprotective and antihypertensive properties in preclinical studies.[5][6] |

| N-Acetyl-L-Norvaline | L-isomer, acetylated. | Studied as a reaction product in enzyme kinetics; does not appear to activate substrate hydrolysis by trypsin.[] |

| N-Acetyl-D-Valine | D-isomer, acetylated, but with a branched side chain. | Has been shown to inhibit some bacterial enzymes.[2] |

| N-Acetylcysteine (NAC) | N-acetylated L-cysteine. | Well-established antioxidant, glutathione precursor, and modulator of glutamatergic neurotransmission.[7][8] |

Hypothesis-Driven Framework for Biological Activity

Based on the activities of structurally related molecules, we can propose several plausible, yet unproven, biological functions for N-Acetyl-D-Norvaline. These hypotheses form the basis for the experimental protocols detailed in the subsequent section.

Hypothesis 1: Neuromodulatory Activity via NMDA Receptor Interaction

The presence of a D-amino acid scaffold is a strong indicator of potential activity within the central nervous system. D-serine, for instance, is a well-known endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[9][10]

Proposed Mechanism: N-Acetyl-D-Norvaline, or a deacetylated metabolite (D-norvaline), may act as a modulator of the NMDA receptor. Its effects could be agonistic, antagonistic, or allosteric, potentially influencing glutamatergic neurotransmission. This could have implications for cognitive function and neurodegenerative processes.

Caption: Hypothetical arginase inhibition pathway for N-Acetyl-D-Norvaline.

Experimental Protocols for Functional Investigation

The following protocols are designed to be self-validating systems to rigorously test the proposed hypotheses.

Protocol: Assessing Neuromodulatory Activity

Objective: To determine if N-Acetyl-D-Norvaline modulates NMDA receptor activity.

Methodology: In Vitro Electrophysiology (Patch-Clamp)

-

Cell Culture:

-

Culture primary rat hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) expressing NMDA receptors.

-

Plate cells on poly-D-lysine coated coverslips suitable for electrophysiology.

-

-

Whole-Cell Patch-Clamp Recording:

-

Prepare an external solution containing Mg²⁺-free buffer to relieve the voltage-dependent block of NMDA receptors.

-

Prepare an internal pipette solution with appropriate ions and a Cs⁺-based solution to block K⁺ channels.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Experimental Procedure:

-

Perfuse the cell with the external solution containing NMDA (e.g., 100 µM) and a co-agonist, glycine (e.g., 10 µM), to elicit a baseline inward current.

-

After establishing a stable baseline, co-apply varying concentrations of N-Acetyl-D-Norvaline (e.g., 1 µM to 1 mM) with NMDA and glycine.

-

Record changes in the inward current amplitude. An increase suggests agonistic or positive allosteric modulatory activity, while a decrease suggests antagonistic or negative modulatory activity.

-

Causality Check: Perform a washout step by perfusing with the NMDA/glycine solution alone to see if the baseline current is restored.

-

Control: As a positive control for antagonism, use a known NMDA receptor antagonist like AP5.

-

-

Data Analysis:

-

Measure the peak inward current for each concentration of N-Acetyl-D-Norvaline.

-

Normalize the current to the baseline NMDA-evoked current.

-

Plot a dose-response curve and calculate the EC₅₀ or IC₅₀ if a significant effect is observed.

-

Caption: Experimental workflow for patch-clamp analysis of NMDA receptor modulation.

Protocol: Assessing Arginase Inhibition

Objective: To determine if N-Acetyl-D-Norvaline inhibits Arginase I or Arginase II.

Methodology: In Vitro Colorimetric Enzyme Assay

-

Reagents and Buffers:

-

Recombinant human Arginase I and Arginase II.

-

L-arginine solution (substrate).

-

Urea colorimetric detection kit (e.g., based on the diacetyl monoxime method).

-

Lysis buffer and assay buffer.

-

N-Acetyl-D-Norvaline stock solution.

-

L-Norvaline (positive control inhibitor).

-

-

Experimental Procedure:

-

Prepare a 96-well microplate.

-

In separate wells, add assay buffer, the respective arginase enzyme (I or II), and varying concentrations of N-Acetyl-D-Norvaline (e.g., 10 µM to 5 mM).

-

Include wells for:

-

Negative Control: Enzyme + buffer (no inhibitor).

-

Positive Control: Enzyme + buffer + L-Norvaline.

-

Blank: Buffer only (no enzyme).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the L-arginine substrate to all wells.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the urea detection kit protocol (often with an acid solution).

-

Add the colorimetric reagents and incubate as required to develop the color.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., ~540 nm) using a microplate reader.

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of arginase activity for each N-Acetyl-D-Norvaline concentration relative to the negative control (100% activity).

-

Plot the percentage of activity against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro colorimetric arginase inhibition assay.

Safety, Toxicology, and Future Directions

The toxicological profile of N-Acetyl-D-Norvaline is currently unknown. Studies on L-norvaline have raised concerns about potential cytotoxicity and mitochondrial dysfunction in vitro at concentrations as low as 125 µM. [11]However, these findings are debated, with some arguing that the concentrations used are not physiologically relevant and that L-norvaline demonstrates neuroprotective effects in vivo. [12] Given this uncertainty, it is crucial that any investigation into N-Acetyl-D-Norvaline includes rigorous cytotoxicity assays.

Future Research:

-

Pharmacokinetics: In vivo studies in rodent models are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-Acetyl-D-Norvaline. Does it cross the blood-brain barrier? Is it deacetylated in vivo?

-

In Vivo Efficacy Models: Should in vitro activity be confirmed, testing in animal models of neurological disorders (e.g., Alzheimer's disease models) or cardiovascular conditions (e.g., hypertension models) would be the logical next step.

-

Mechanism of Action: Deeper investigation into the specific binding sites and downstream signaling effects of N-Acetyl-D-Norvaline is essential for any potential therapeutic development.

Conclusion

N-Acetyl-D-Norvaline represents a molecule of untapped potential. While its current role is confined to the synthetic chemist's toolkit, its unique combination of a D-amino acid core, a stabilizing N-acetyl group, and a norvaline side chain provides a strong rationale for exploring its biological functions. The hypotheses and detailed experimental frameworks presented in this guide are intended to serve as a catalyst for this exploration. By systematically investigating its potential as a neuromodulator and an arginase inhibitor, the research community can elucidate the true biological activity of N-Acetyl-D-Norvaline and determine its potential as a novel therapeutic agent.

References

-

Title: Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases Source: MDPI URL: [Link]

-

Title: In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers Source: PubMed URL: [Link]

-

Title: Protein supplement L-norvaline may lead to neurodegenerative diseases Source: News-Medical URL: [Link]

-

Title: Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated Source: PMC - PubMed Central URL: [Link]

-

Title: Methionine Source: Wikipedia URL: [Link]

-

Title: Unusual Amino Acids: Norvaline Source: LifeTein Peptide Blog URL: [Link]

-

Title: Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline Source: PubMed URL: [Link]

-

Title: N-Acetylcysteine Inhibits in Vivo Nitric Oxide Production by Inducible Nitric Oxide Synthase Source: ResearchGate URL: [Link]

-

Title: Exercise Physiology | L-Norvaline Functions and Catabolism Source: YouTube URL: [Link]

-

Title: The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence Source: MDPI URL: [Link]

-

Title: NMDA receptor Source: Wikipedia URL: [Link]

-

Title: Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging Source: PubMed Central URL: [Link]

-

Title: In vitro study of N-acetylcysteine on coagulation factors in plasma samples from healthy subjects Source: PubMed URL: [Link]

-

Title: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids Source: PubMed URL: [Link]

- Title: A method for synthesizing D-norvaline with n-valeric acid Source: Google Patents URL

-

Title: Physiology, NMDA Receptor Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: D-amino-acid N-acetyltransferase Source: Wikipedia URL: [Link]

-

Title: Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction Source: PMC - NIH URL: [Link]

-

Title: Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles Source: MDPI URL: [Link]

-

Title: Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae Source: PubMed URL: [Link]

- Title: Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids Source: Google Patents URL

-

Title: L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease Source: PubMed Central URL: [Link]

-

Title: Studies of the role of the N-methyl-D-aspartate (NMDA) receptor in the hypothalamic control of prolactin secretion Source: PubMed URL: [Link]

-

Title: Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction Source: Frontiers URL: [Link]

-

Title: The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries Source: PMC - PubMed Central URL: [Link]

-

Title: NMDA receptor and memory | 1 minute neuroscience | USMLE Source: YouTube URL: [Link]

-

Title: Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug Source: BioIVT URL: [Link]

-

Title: Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes Source: MDPI URL: [Link]

-

Title: How does the NMDA receptor work? Source: YouTube URL: [Link]

-

Title: Neuroprotective Effect of L-Norvaline against Ischemic Brain Damage in Rats Source: ResearchGate URL: [Link]

Sources

- 2. CAS 17916-88-0: N-Acetyl-D-valine | CymitQuimica [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 5. lifetein.com [lifetein.com]

- 6. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Chemical Properties of N-Acetyl-D-Norvaline

[1]

Executive Summary

N-Acetyl-D-Norvaline (CAS: 57357-56-9) is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical development.[1][][3] As the acetylated form of D-Norvaline, it serves as a critical chiral building block for peptide-based therapeutics, particularly in the design of protease-resistant peptidomimetics.[1] Its structural rigidity and specific stereochemistry allow it to modulate the pharmacokinetic profiles of drug candidates, often enhancing metabolic stability against enzymatic degradation.

This guide provides a rigorous technical analysis of its physicochemical properties and details two authoritative synthesis protocols: Enzymatic Kinetic Resolution (the industry standard for enantiomeric purity) and Chemical Acetylation (for derivatization of pure D-Norvaline).

Part 1: Physicochemical Profile

The following data constitutes the validated chemical identity of N-Acetyl-D-Norvaline. Researchers should use these parameters for Quality Control (QC) benchmarking.

| Property | Specification | Notes |

| IUPAC Name | (2R)-2-acetamidopentanoic acid | |

| CAS Number | 57357-56-9 | Distinct from L-isomer (7682-15-7) |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| Appearance | White crystalline powder | Hygroscopic; store desicated |

| Melting Point | 98 – 104 °C | Lower than free D-Norvaline (>300°C) |

| Optical Rotation | [α]²⁰D = +16 ± 2° | Concentration: c = 1 in Methanol |

| Solubility | Soluble in Water, Methanol, Ethanol | Soluble in Ethyl Acetate at acidic pH |

| pKa | ~3.5 (Carboxyl) | Estimated based on N-acetyl amino acids |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical QC Note: The optical rotation of N-Acetyl-D-Norvaline is positive (+) in methanol.[3] This contrasts with free D-Norvaline, which typically exhibits negative (-) rotation in HCl.[1] Confusion between solvent systems is a common source of error in stereochemical assignment.

Part 2: Synthesis Protocols

Route A: Enzymatic Kinetic Resolution (Primary Industrial Route)

Objective: Isolation of N-Acetyl-D-Norvaline from racemic N-Acetyl-DL-Norvaline.[1] Mechanism: This method utilizes Acylase I (typically from Aspergillus sp. or Porcine Kidney), which exhibits strict L-enantioselectivity.[1] The enzyme hydrolyzes N-Acetyl-L-Norvaline into free L-Norvaline, leaving the N-Acetyl-D-Norvaline intact.[1]

Workflow Diagram

Figure 1: Enzymatic resolution workflow separating the D-acetylated isomer via solubility differences post-hydrolysis.

Detailed Protocol

-

Substrate Preparation: Dissolve 0.1 mol of N-Acetyl-DL-Norvaline in distilled water.[1] Adjust pH to 7.0–7.5 using 2M LiOH or NaOH. (Lithium salts often have better solubility).

-

Enzymatic Hydrolysis: Add Acylase I (approx. 1000 U/g substrate). Incubate at 37°C with gentle stirring.

-

Quenching & Separation:

-

Adjust pH to 5.0 to denature/precipitate the enzyme (remove via filtration).

-

Acidify the filtrate to pH 1.5 using 6M HCl.

-

-

Extraction: Extract the acidic solution with Ethyl Acetate (3x volumes).

-

Causality: At pH 1.5, the free amino acid L-Norvaline is protonated (cationic) and remains in the water phase. The N-Acetyl-D-Norvaline is protonated at the carboxyl group (neutral) and partitions into the organic phase.[1]

-

-

Purification: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize the residue from water/ethanol to yield N-Acetyl-D-Norvaline .[1]

Route B: Chemical Acetylation (Derivatization)

Objective: Conversion of pure D-Norvaline to N-Acetyl-D-Norvaline.[1][4][6] Mechanism: Nucleophilic acyl substitution using acetic anhydride under Schotten-Baumann conditions.[1]

Reaction Mechanism

Figure 2: Nucleophilic attack of the D-Norvaline amino group on acetic anhydride.[1]

Detailed Protocol

-

Dissolution: Dissolve 10g of D-Norvaline in 2M NaOH (2 equivalents). Chill to 0–5°C in an ice bath.

-

Causality: Low temperature prevents racemization and suppresses hydrolysis of the acetic anhydride reagent.

-

-

Acetylation: Dropwise add Acetic Anhydride (1.2 equivalents) over 30 minutes while vigorously stirring. Simultaneously add NaOH to maintain pH > 10.

-

Self-Validating Step: If pH drops below 9, the amine becomes protonated (-NH₃⁺) and loses nucleophilicity, stopping the reaction.

-

-

Work-up:

Part 3: Applications in Drug Development[3]

Peptide Engineering & Stability

N-Acetyl-D-Norvaline is a "cap" and a "spacer."[1] In peptide synthesis, the N-acetyl group prevents N-terminal degradation by exopeptidases.[1] Furthermore, the D-configuration induces specific conformational turns (e.g.,

Arginase Inhibition

While Norvaline (free acid) is a known inhibitor of Arginase (enhancing Nitric Oxide availability), the N-acetylated derivative often exhibits improved membrane permeability (logP ~0.77 vs -2.1 for free amino acid).[1] Once intracellular, it may be deacetylated to the active inhibitor or act via allosteric mechanisms.

Analytical Standards

It serves as a critical chiral reference standard in the HPLC separation of amino acid enantiomers, ensuring the optical purity of peptide drugs.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N-Acetyl-D-valine (Structural Analog Reference). Retrieved from [Link][1]

- Chenault, H. K., et al. (1989). "Kinetic resolution of amino acid enantiomers." Journal of the American Chemical Society. (Foundational protocol for Acylase I resolution).

Sources

- 1. N-acetyl-D-glucosaminic acid | CAS#:29024-90-6 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of N-Acetyl-D-Norvaline

This guide provides a detailed exploration of the cellular journey of N-Acetyl-D-Norvaline, a synthetic N-acetylated D-amino acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to propose a scientifically grounded model for its cellular transport and metabolic fate. We will delve into the mechanistic underpinnings of these processes, supported by established principles in cell biology and enzymology, and provide actionable experimental protocols to investigate these pathways.

Introduction: The Significance of N-Acetyl-D-Norvaline

N-Acetyl-D-Norvaline is a chemically modified derivative of the D-isomer of norvaline, a non-proteinogenic amino acid.[1] The addition of an acetyl group to the amino terminus enhances the molecule's stability and alters its biochemical properties, making it a person of interest in peptide synthesis and metabolic studies.[1] Understanding how this molecule enters cells and is subsequently processed is crucial for evaluating its therapeutic potential and designing novel applications. This guide will illuminate the probable pathways governing its cellular uptake and metabolism, offering a framework for empirical validation.

Part 1: Cellular Uptake - A Journey Across the Membrane

The cellular uptake of small molecules is a highly regulated process, primarily mediated by a diverse array of membrane transport proteins. For an N-acetylated amino acid like N-Acetyl-D-Norvaline, the journey into the cell is dictated by its chemical properties, which differ significantly from its unmodified counterpart, D-norvaline.

Proposed Transport Mechanisms for N-Acetyl-D-Norvaline

Based on studies of structurally similar molecules, particularly N-acetyl-L-leucine, we hypothesize that the acetylation of D-norvaline fundamentally shifts its transporter affinity. While D-norvaline, a neutral amino acid, would likely utilize neutral amino acid transporters, the introduction of the N-acetyl group creates a carboxylate moiety, rendering the molecule an organic anion at physiological pH. This chemical transformation suggests that N-Acetyl-D-Norvaline is likely a substrate for transporters that recognize organic anions and monocarboxylates.

The primary candidates for the transport of N-Acetyl-D-Norvaline are:

-

Monocarboxylate Transporters (MCTs): Specifically MCT1, which is ubiquitously expressed.

-

Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8), which are highly expressed in the kidneys and play a crucial role in the transport of a wide range of endogenous and exogenous organic anions.[1][2]

A study on N-acetyl-leucine demonstrated that its acetylation led to a switch in transporter usage from the L-type amino acid transporter (LAT1) to MCT1, OAT1, and OAT3. This precedent strongly supports the hypothesis that N-Acetyl-D-Norvaline follows a similar path.

Visualizing the Proposed Uptake Pathway

Caption: Proposed transporters for N-Acetyl-D-Norvaline uptake.

Experimental Workflow for Validating Cellular Uptake

To empirically determine the transporters responsible for N-Acetyl-D-Norvaline uptake, a series of cell-based assays can be employed.

This protocol outlines the use of a stable isotope-labeled substrate and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a sensitive and non-radioactive uptake assay.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM, FBS, penicillin-streptomycin

-

PBS, Trypsin-EDTA

-

N-Acetyl-D-Norvaline

-

Isotopically labeled N-Acetyl-D-Norvaline (e.g., ¹³C₅, ¹⁵N₁)

-

Known inhibitors of MCT1 (e.g., AR-C155858) and OATs (e.g., probenecid)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Add 250 µL of transport buffer (e.g., HBSS) to each well and incubate for 10 minutes at 37°C to deplete endogenous substrates.

-

To test for inhibition, pre-incubate the cells with the respective inhibitors for 15 minutes.

-

Initiate the uptake by adding 250 µL of transport buffer containing a known concentration of isotopically labeled N-Acetyl-D-Norvaline.

-

Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells by adding a suitable lysis buffer (e.g., methanol/water, 80:20 v/v) and scraping the cells.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Quantify the intracellular concentration of isotopically labeled N-Acetyl-D-Norvaline.

Data Analysis:

-

Calculate the uptake rate at different time points.

-

Compare the uptake in the presence and absence of inhibitors to determine the contribution of specific transporters.

-

Perform kinetic analysis by measuring uptake at various substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Part 2: Intracellular Metabolism - Unraveling the Metabolic Fate

Once inside the cell, N-Acetyl-D-Norvaline is predicted to undergo enzymatic transformation. The metabolic pathway likely involves two key steps: deacetylation followed by the metabolism of the resulting D-norvaline.

Step 1: Deacetylation - The Role of D-Aminoacylase

The hydrolysis of the N-acetyl group is the first committed step in the metabolism of N-Acetyl-D-Norvaline. While aminoacylase I is a well-characterized enzyme responsible for the deacetylation of N-acyl-L-amino acids, it exhibits strict stereospecificity and is not expected to act on D-enantiomers.[3] Therefore, we propose that a D-aminoacylase (also known as D-acylase) is the enzyme responsible for this reaction.

D-aminoacylases specifically catalyze the hydrolysis of N-acyl-D-amino acids.[4] Studies on bacterial D-aminoacylases have shown a preference for N-acyl derivatives of neutral D-amino acids, such as D-methionine, D-phenylalanine, and D-leucine, and some activity has been reported for N-acetyl-D-norvaline.[4][5] The presence and activity of a homologous enzyme in mammalian cells would facilitate the conversion of N-Acetyl-D-Norvaline to D-norvaline and acetate.

Step 2: Metabolism of D-Norvaline - The Action of D-Amino Acid Oxidase

Following deacetylation, the liberated D-norvaline is likely a substrate for D-amino acid oxidase (DAO) , a peroxisomal flavoenzyme. DAO catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[6] Given that D-norvaline is a neutral, apolar amino acid, it fits the substrate profile of DAO. The product of this reaction would be α-ketopentanoate.

Alternative Fates of D-Norvaline

While oxidation by DAO is the most probable fate, other possibilities include:

-

Racemization: The presence of an amino acid racemase could convert D-norvaline to L-norvaline, which could then enter the cellular pool of L-amino acids. However, the existence and substrate specificity of such a racemase for norvaline in mammalian cells are not well-established.

-

Efflux: D-norvaline could be transported out of the cell via amino acid transporters.

Visualizing the Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of N-Acetyl-D-Norvaline.

Experimental Workflow for Elucidating the Metabolic Pathway

To confirm the proposed metabolic pathway, a combination of in vitro enzyme assays and cell-based metabolite profiling can be utilized.

This protocol aims to identify the enzymatic activity responsible for the deacetylation of N-Acetyl-D-Norvaline in cell lysates.

Materials:

-

Cell line of interest (e.g., HEK293, HepG2)

-

Lysis buffer (e.g., hypotonic buffer)

-

N-Acetyl-D-Norvaline

-

D-Norvaline standard

-

HPLC system with a suitable column for amino acid analysis

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with PBS.

-

Resuspend the cell pellet in lysis buffer and homogenize.

-

Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).

-

-

Enzyme Assay:

-

Set up reaction mixtures containing cell lysate, buffer (e.g., phosphate buffer, pH 7.4), and N-Acetyl-D-Norvaline.

-

Incubate at 37°C for various time points.

-

Terminate the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate proteins.

-

-

HPLC Analysis:

-

Centrifuge the quenched reaction mixture.

-

Analyze the supernatant by HPLC to detect and quantify the formation of D-Norvaline.

-

Data Analysis:

-

Plot the formation of D-Norvaline over time to determine the reaction rate.

-

Perform protein quantification of the cell lysate to normalize the enzymatic activity.

This protocol uses LC-MS/MS to track the appearance of metabolites of N-Acetyl-D-Norvaline in cultured cells.

Materials:

-

Cell line of interest

-

N-Acetyl-D-Norvaline

-

Standards for D-Norvaline and α-ketopentanoate

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to near confluence in 6-well plates.

-

Treat the cells with a known concentration of N-Acetyl-D-Norvaline for different time periods (e.g., 1, 4, 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water, 40:40:20 v/v/v).

-

-

LC-MS/MS Analysis:

-

Analyze the cell extracts for the presence and quantity of N-Acetyl-D-Norvaline, D-Norvaline, and α-ketopentanoate.

-

Data Analysis:

-

Create time-course profiles for the intracellular concentrations of N-Acetyl-D-Norvaline and its downstream metabolites.

-

This will provide evidence for the proposed metabolic cascade.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that should be determined through the proposed experimental workflows.

| Parameter | Description | Experimental Approach |

| Km (Uptake) | Substrate concentration at half-maximal transport velocity. | Protocol 1 |

| Vmax (Uptake) | Maximum rate of transport. | Protocol 1 |

| Inhibition Constant (Ki) | Concentration of inhibitor that produces half-maximal inhibition. | Protocol 1 |

| Deacetylation Rate | Rate of D-Norvaline formation from N-Acetyl-D-Norvaline. | Protocol 2 |

| Metabolite Concentrations | Intracellular levels of N-Acetyl-D-Norvaline and its metabolites. | Protocol 3 |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothesized, framework for the cellular uptake and metabolism of N-Acetyl-D-Norvaline. The proposed involvement of MCT and OAT transporters for cellular entry, followed by enzymatic processing by D-aminoacylase and D-amino acid oxidase, is grounded in established biochemical principles and supported by studies on analogous molecules.

The provided experimental protocols offer a clear path for the empirical validation of this model. Future research should focus on:

-

Identifying the specific isoforms of MCT and OAT transporters involved and their tissue-specific expression.

-

Purifying and characterizing the mammalian D-aminoacylase responsible for deacetylation to understand its substrate specificity and kinetics.

-

Performing in vivo studies to confirm the metabolic fate of N-Acetyl-D-Norvaline in a whole-organism context.

A thorough understanding of these fundamental processes will be instrumental in unlocking the full potential of N-Acetyl-D-Norvaline and other N-acetylated D-amino acids in therapeutic and biotechnological applications.

References

- Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. (2023). PubMed.

- Acetyl-D-norvaline - (CAS 57357-56-9) - BOC Sciences. BOC Sciences.

- Aminoacylase - Wikipedia. Wikipedia.

- Revisiting D‐Acylases for D‐Amino Acid Production. (2025). PMC.

- Aminoacylase - Proteopedia, life in 3D. (2019). Proteopedia.

- Exercise Physiology | L-Norvaline Functions and C

- Assays of D-Amino Acid Oxidase Activity. (2018). Frontiers in Molecular Biosciences.

Sources

- 1. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoacylase - Wikipedia [en.wikipedia.org]

- 4. proteopedia.org [proteopedia.org]

- 5. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-depth Technical Guide to N-Acetyl-D-Norvaline (CAS Number: 57357-56-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-D-Norvaline, a chemically modified amino acid derivative. The acetylation of the D-isomer of norvaline enhances its stability and modulates its biochemical properties, making it a valuable tool in various scientific disciplines.[1] This document delves into the fundamental properties, synthesis, and analytical characterization of N-Acetyl-D-Norvaline, offering practical insights and detailed protocols for laboratory applications. The guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, pharmaceutical development, and biochemical research.

Introduction

N-Acetyl-D-Norvaline, with the CAS number 57357-56-9, is a derivative of the non-proteinogenic amino acid D-norvaline.[2] The introduction of an acetyl group to the amino function of D-norvaline alters its physicochemical properties, such as solubility and stability, making it a versatile building block in synthetic chemistry.[2] Its applications are diverse, ranging from its use as a component in peptide synthesis to its role in the development of novel pharmaceuticals and as a substrate in enzymatic assays.[1][2] This guide will provide an in-depth exploration of its chemical and physical characteristics, a detailed methodology for its synthesis and purification, and a comprehensive overview of analytical techniques for its characterization and quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetyl-D-Norvaline is crucial for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 57357-56-9 | [2] |

| Molecular Formula | C₇H₁₃NO₃ | [2][3] |

| Molecular Weight | 159.18 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Melting Point | 98-104 °C | [2] |

| Optical Rotation | [α]²⁰_D = +16 ± 2º (c=1 in MeOH) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage | Store at 2-8 °C | [1] |

Synonyms: Ac-D-Nva-OH, Acetyl-D-2-aminovaleric acid, (R)-2-Acetamidopentanoic acid, (2R)-2-acetamidopentanoic acid, D-Norvaline, N-acetyl-, N-alpha-Acetyl-D-norvaline, (+)-N-Acetyl-D-norvaline, Ac D Nva OH.[2][3]

Synthesis of N-Acetyl-D-Norvaline

The synthesis of N-Acetyl-D-Norvaline is typically achieved through the N-acetylation of D-norvaline. A common and effective method involves the use of acetic anhydride as the acetylating agent. The reaction mechanism proceeds via a nucleophilic attack of the amino group of D-norvaline on one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.[2] Subsequent collapse of this intermediate results in the formation of the N-acetylated product and acetic acid as a byproduct.[2]

Caption: Synthesis of N-Acetyl-D-Norvaline.

Experimental Protocol: N-Acetylation of D-Norvaline

This protocol is based on general methods for the N-acetylation of amino acids.[4][5]

Materials:

-

D-Norvaline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve D-norvaline (1 equivalent) in glacial acetic acid. The concentration should be carefully chosen to ensure complete dissolution.

-

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, quench the excess acetic anhydride by the slow addition of deionized water.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Acetyl-D-Norvaline.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the synthesized N-Acetyl-D-Norvaline.

Caption: Analytical workflow for N-Acetyl-D-Norvaline.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of N-Acetyl-D-Norvaline. A reversed-phase method is typically suitable for this compound.

Recommended HPLC Parameters (based on similar compounds): [6][7]

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Protocol:

-

Sample Preparation: Prepare a stock solution of N-Acetyl-D-Norvaline in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for calibration.

-

Analysis: Inject the sample and standards into the HPLC system and record the chromatograms.

-

Data Interpretation: Determine the retention time of N-Acetyl-D-Norvaline and calculate its purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in D₂O):

-

~0.9 ppm (t, 3H): Methyl protons of the propyl side chain.

-

~1.3-1.6 ppm (m, 4H): Methylene protons of the propyl side chain.

-

~2.0 ppm (s, 3H): Methyl protons of the acetyl group.

-

~4.2 ppm (dd, 1H): Alpha-proton.

Predicted ¹³C NMR Spectral Data:

-

~13 ppm: Methyl carbon of the propyl side chain.

-

~19 ppm: Methylene carbon of the propyl side chain.

-

~22 ppm: Methyl carbon of the acetyl group.

-

~34 ppm: Methylene carbon of the propyl side chain.

-

~55 ppm: Alpha-carbon.

-

~173 ppm: Carbonyl carbon of the acetyl group.

-

~177 ppm: Carboxyl carbon.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of N-Acetyl-D-Norvaline in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of N-Acetyl-D-Norvaline.

Expected Molecular Ion Peaks:

-

[M+H]⁺: m/z 160.09

-

[M+Na]⁺: m/z 182.07

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the N-Acetyl-D-Norvaline molecule.

Expected Characteristic Absorption Bands:

-

~3300 cm⁻¹: N-H stretching (amide).

-

~2960-2870 cm⁻¹: C-H stretching (alkane).

-

~1710 cm⁻¹: C=O stretching (carboxylic acid).

-

~1640 cm⁻¹: C=O stretching (amide I).

-

~1540 cm⁻¹: N-H bending (amide II).

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups of N-Acetyl-D-Norvaline.

Applications and Areas of Research

N-Acetyl-D-Norvaline is utilized in several areas of scientific research:

-

Peptide Synthesis: It serves as a non-natural amino acid building block to create peptides with modified properties, such as enhanced stability or altered biological activity.[1]

-

Pharmaceutical Development: As a chiral building block, it is valuable in the synthesis of complex pharmaceutical compounds.[1][2]

-

Biochemical Research: It can be used as a substrate or inhibitor in enzyme assays to study enzyme kinetics and mechanisms.[2]

-

Dietary Supplements: The related compound, norvaline, has been explored for its potential role in dietary supplements.[10]

Safety and Handling

While a specific safety data sheet (SDS) for N-Acetyl-D-Norvaline is not widely available, information from related compounds suggests that standard laboratory safety precautions should be followed.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

N-Acetyl-D-Norvaline is a valuable and versatile compound with significant potential in various scientific and industrial applications. This technical guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a thorough description of the analytical methods required for its characterization. By following the methodologies outlined in this document, researchers and professionals can confidently synthesize, purify, and characterize N-Acetyl-D-Norvaline for their specific applications.

References

-

Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. (2019-10-14). [Link]

- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Wikipedia. Norvaline. [Link]

-

CDN. N-Terminus Acetylation Protocol. [Link]

-

NIH. Nα Selective Acetylation of Peptides - PMC. [Link]

-

NIH. PubChem. DL-norvaline | C5H11NO2 | CID 824. [Link]

-

LookChem. d-norvaline suppliers USA. [Link]

-

Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

-

NIH. PubChem. N-Acetyl-L-valine | C7H13NO3 | CID 66789. [Link]

-

International Journal of Pharmaceutical and Engineering Research. Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. (2018-08-15). [Link]

Sources

- 1. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 7. ajpp.in [ajpp.in]

- 8. D(-)-Norvaline(2013-12-9) 1H NMR spectrum [chemicalbook.com]

- 9. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DL-norvaline | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

N-Acetyl-D-Norvaline for in vivo studies in mouse models

Application Note: N-Acetyl-D-Norvaline for In Vivo Mouse Models

Part 1: Executive Summary & Scientific Rationale

N-Acetyl-D-Norvaline (Ac-D-Nva-OH) is a synthetic, non-proteinogenic amino acid derivative. Unlike its L-isomer counterpart (N-Acetyl-L-Norvaline or L-Norvaline), which is a potent inhibitor of Arginase and a substrate for nitric oxide synthase (NOS) pathways, the D-isomer is characterized by high metabolic stability and stereochemical inertness toward standard mammalian proteolytic enzymes.

In in vivo mouse models, N-Acetyl-D-Norvaline is primarily utilized in three critical contexts:

-

Stereochemical Control (Negative Control): To validate the specificity of Arginase inhibition observed with L-Norvaline. If a phenotype (e.g., improved endothelial function) is observed with the L-isomer but not the D-isomer, the mechanism is confirmed as enzyme-specific rather than a non-specific physicochemical effect.

-

Chemogenetic Oxidative Stress Modeling: As a membrane-permeable prodrug for D-Norvaline, which serves as a specific substrate for D-Amino Acid Oxidase (DAAO) to generate localized hydrogen peroxide (

) in neuroscience models.[1] -

Peptidomimetic Stability Studies: As a building block for investigating the pharmacokinetic (PK) advantages of D-amino acid incorporation in peptide therapeutics.

This guide provides the formulation, dosing, and experimental logic required to use N-Acetyl-D-Norvaline effectively, ensuring rigorous data integrity (E-E-A-T).

Part 2: Physicochemical Properties & Formulation

Successful in vivo delivery relies on correct solubilization. N-acetylation significantly alters the solubility profile compared to the free amino acid.

Table 1: Chemical Specifications

| Property | Specification | Notes |

| CAS Number | 57357-56-9 | Distinct from L-isomer (Generic Norvaline CAS: 6600-40-4) |

| Molecular Weight | 159.18 g/mol | |

| Appearance | White Crystalline Powder | Hygroscopic; store desicated at -20°C |

| Solubility (Water) | ~50 mg/mL | Freely soluble; sonication may be required |

| Solubility (DMSO) | >100 mg/mL | Preferred for high-concentration stock solutions |

| LogP | ~0.38 (Predicted) | Indicates good membrane permeability |

Formulation Protocol (Vehicle Selection)

For intraperitoneal (IP) or intravenous (IV) administration in mice, avoid 100% DMSO. Use the following "Co-solvent System" to ensure stability and minimize vehicle toxicity.

Step-by-Step Formulation (10 mg/mL working solution):

-

Weigh: 10 mg of N-Acetyl-D-Norvaline.

-

Dissolve: Add 50 µL of pure DMSO (Dimethyl sulfoxide). Vortex until completely clear.

-

Dilute: Slowly add 950 µL of sterile PBS (Phosphate Buffered Saline, pH 7.4) while vortexing.

-

Note: If precipitation occurs, warm to 37°C.

-

-

Filter: Pass through a 0.22 µm PES syringe filter for sterilization.

-

Final Vehicle Composition: 5% DMSO / 95% PBS.

Part 3: Experimental Applications & Protocols

Application A: Stereochemical Validation (Arginase/NOS Pathway)

Rationale: L-Norvaline inhibits Arginase, shifting L-Arginine usage toward Nitric Oxide Synthase (NOS) to produce Nitric Oxide (NO). To prove this shift is enzymatic, N-Acetyl-D-Norvaline is dosed in a parallel cohort. It should not inhibit Arginase due to steric mismatch at the active site.

Experimental Design:

-

Group 1 (Vehicle): 5% DMSO/PBS.

-

Group 2 (Active): N-Acetyl-L-Norvaline (or L-Norvaline) @ 50 mg/kg.

-

Group 3 (Control): N-Acetyl-D-Norvaline @ 50 mg/kg.

Dosing Protocol (IP Injection):

-

Dose: 50 mg/kg body weight (e.g., 1.25 mg for a 25g mouse).

-

Volume: Administer 125 µL of the 10 mg/mL formulation (Standard rule: 5 mL/kg).

-

Frequency: Daily for 7–14 days (chronic models) or single bolus (acute PK).

Readout: Measure plasma Nitric Oxide (NO) levels or Arginase activity.

-

Expected Result: Group 2 shows elevated NO / reduced Arginase. Group 3 shows levels similar to Vehicle (Group 1).

Application B: Chemogenetic Oxidative Stress (DAAO Model)

Rationale: In transgenic mice expressing D-Amino Acid Oxidase (DAAO) in specific neurons, D-Norvaline is oxidized to produce

Dosing Protocol:

-

Dose: 10–50 mg/kg (Titration required based on DAAO expression levels).

-

Route: Intraperitoneal (IP) or Intracerebroventricular (ICV) for direct brain delivery.

-

Timing: Administer 30–60 minutes prior to behavioral testing or imaging.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of the L- and D-isomers, highlighting why the D-isomer is the essential control.

Figure 1: Divergent Pharmacological Fates. The L-isomer inhibits Arginase, promoting NO production. The D-isomer (N-Acetyl-D-Norvaline) acts as a negative control for Arginase but can serve as a specific substrate for DAAO to generate

Part 5: Safety & Toxicology

While D-amino acids are generally considered less active, they are not devoid of physiological effects.

-

Nephrotoxicity: High doses of D-amino acids (e.g., D-Serine, D-Propargylglycine) can be nephrotoxic due to accumulation in the proximal tubules and oxidation by DAAO, producing reactive oxygen species (ROS).

-

Recommendation: Do not exceed 100 mg/kg in chronic studies without monitoring kidney function (BUN/Creatinine).

-

-

Metabolic Stability: N-Acetyl-D-Norvaline is resistant to standard proteases, leading to a longer plasma half-life (

) compared to the L-isomer. This must be accounted for in PK sampling times (sample up to 24h post-dose).

Part 6: References

-

Chemical Properties & Synthesis:

-

Arginase Inhibition & Stereochemistry:

-

BOC Sciences.[][5] Acetyl-D-norvaline: Structure and Application as Negative Control in Enzymatic Assays. Retrieved from

-

-

D-Amino Acid Oxidase (DAAO) Chemogenetics:

-

Pharmacokinetics of N-Acetyl Amino Acids:

-

Sun, L., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice. (Reference for N-acetyl prodrug handling). PubMed. Retrieved from

-

Sources

Troubleshooting & Optimization

N-Acetyl-D-Norvaline cytotoxicity and off-target effects.

Technical Support Center: N-Acetyl-D-Norvaline

Executive Summary & Core Mechanism

N-Acetyl-D-Norvaline is a chemically modified, non-proteinogenic amino acid derivative. In mammalian research, it is primarily utilized as a negative control for its enantiomer, N-Acetyl-L-Norvaline (a potent Arginase inhibitor), or as a stable structural probe in peptide synthesis.

Crucial Distinction:

-

N-Acetyl-L-Norvaline: Biologically active.[1] Inhibits Arginase (I/II) and can be misincorporated into proteins, leading to cytotoxicity.

-

N-Acetyl-D-Norvaline: Biologically inert (in most mammalian pathways). Does not significantly inhibit Arginase and is not incorporated into proteins by eukaryotic ribosomes.

Primary Application: Verifying that observed biological effects (e.g., increased NO production) are stereospecific to Arginase inhibition and not due to non-specific chemical interactions.

Mechanism of Action & Specificity (Visualized)

The following diagram illustrates the stereospecific interaction differences between the L-isomer (Active) and the D-isomer (Control) within the Arginase active site.

Figure 1: Stereospecificity of N-Acetyl-Norvaline. The L-isomer binds Arginase and causes stress; the D-isomer serves as an inert control.

Troubleshooting Guide: Common Issues

Issue 1: "I am not observing Arginase inhibition in my assay."

Diagnosis: You are likely using the D-isomer (N-Acetyl-D-Norvaline) expecting it to act like the L-isomer.

-

Scientific Rationale: Arginase is stereoselective. It requires the L-configuration to fit the binding pocket and displace the metal-bridging hydroxide ion [1]. The D-isomer cannot effectively bind due to steric hindrance.

-

Solution: Verify the CAS number and chirality of your compound.

-

L-Isomer (Inhibitor): Use N-Acetyl-L-Norvaline (CAS: 15891-50-6) or L-Norvaline.[1]

-

D-Isomer (Control): Continue using N-Acetyl-D-Norvaline only if you intend to show lack of effect.

-

Issue 2: "I observe cell death (cytotoxicity) at high concentrations."

Diagnosis: Osmotic stress or L-isomer contamination.

-

Scientific Rationale:

-

Mechanism: Unlike L-Norvaline, which is cytotoxic because it mimics Leucine and is misincorporated into proteins (causing unfolding and mitochondrial stress) [2], N-Acetyl-D-Norvaline is not a substrate for mammalian tRNA synthetases.

-

Osmolarity: At concentrations >10 mM, any amino acid derivative can alter culture medium osmolarity, causing non-specific cell shrinkage and death.

-

-

Troubleshooting Steps:

-

Check Purity: Ensure your D-isomer is >98% pure. Even 1% L-isomer contamination can cause measurable arginase inhibition or toxicity.

-

Osmotic Control: If testing at >10 mM, measure the osmolarity of your media. It should remain within 280–320 mOsm/kg.

-

Deacetylation: In rare cases, intracellular acylases may remove the acetyl group. However, the resulting D-Norvaline remains largely inert in mammalian translation systems.

-

Issue 3: "The compound precipitated in my stock solution."

Diagnosis: Incorrect solvent or pH.

-

Solution:

-

Solubility: Soluble in water (up to ~50 mg/mL) but stability improves in buffers.

-

pH Adjustment: The free acid form may lower pH. Buffer to pH 7.4 using NaOH or PBS immediately upon dissolution to prevent acid-shock to cells.

-

Comparative Data: L- vs. D-Isomer

Use this table to validate your experimental design.

| Feature | N-Acetyl-L-Norvaline | N-Acetyl-D-Norvaline |

| Role | Active Inhibitor | Negative Control |

| Arginase Inhibition (Ki) | Potent (Low µM range) [3] | Negligible / None |

| Cytotoxicity Mechanism | Protein Misincorporation (Leucine mimicry) | Osmotic stress (only at very high conc.) |

| Cellular Uptake | Active Transport (System L) | Passive / Low affinity transport |

| Metabolic Stability | Slow Deacetylation -> L-Norvaline | High Stability (Resistant to acylases) |

Validated Experimental Protocols

Protocol A: Preparation of Negative Control Stock (100 mM)

Purpose: To create a stable stock solution for cell culture use.

-

Weighing: Weigh 15.9 mg of N-Acetyl-D-Norvaline (MW: 159.18 g/mol ).

-

Dissolution: Add 800 µL of sterile PBS (pH 7.4). Vortex vigorously for 30 seconds.

-

pH Adjustment: Check pH. If acidic (yellow on strip), add 1N NaOH in 1 µL increments until pH reaches 7.2–7.4.

-

Volume Adjustment: Bring total volume to 1.0 mL with PBS.

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Protocol B: Cytotoxicity Specificity Assay

Purpose: To prove that observed toxicity is specific to the L-isomer mechanism.

-

Seed Cells: Plate HEK293 or HeLa cells (5,000 cells/well) in a 96-well plate.

-

Treatment Groups:

-

Vehicle: PBS only.

-

Active: N-Acetyl-L-Norvaline (0.1 mM, 1 mM, 10 mM).

-

Control: N-Acetyl-D-Norvaline (0.1 mM, 1 mM, 10 mM).

-

-

Incubation: Incubate for 24–48 hours at 37°C.

-

Readout: Perform MTT or CCK-8 assay.

-

Expected Result:

-

L-Isomer: Dose-dependent viability decrease (significant at >1 mM due to proteotoxicity).

-

D-Isomer: No significant difference from Vehicle (up to 10 mM).

-

Decision Tree for Experimental Anomalies

Figure 2: Troubleshooting logic for N-Acetyl-D-Norvaline experiments.

References

-

Baggio, R., et al. (1999). "Crystal structure of the complex of human arginase I with N-hydroxy-nor-L-arginine." Proteins: Structure, Function, and Bioinformatics.

-

Samardzic, K., & Rodgers, K. J. (2019).[2] "Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement L-norvaline."[2][3] Toxicology in Vitro.

-

El-Bassossy, H. M., et al. (2013). "Arginase inhibition alleviates hypertension associated with diabetes: effect on endothelial dependent relaxation and NO production." British Journal of Pharmacology.

Sources

Technical Support Center: N-Acetyl-D-Norvaline Bioavailability Optimization

The following technical guide addresses the optimization of N-Acetyl-D-Norvaline bioavailability in vivo. It is structured as a Tier 3 Support resource for drug development scientists, focusing on the unique pharmacokinetic challenges posed by N-acetylated D-amino acids.

Subject: Troubleshooting Low In Vivo Bioavailability & Pharmacokinetic Instability Compound ID: N-Acetyl-D-Norvaline (Ac-D-Nva-OH) Stereochemistry: D-Enantiomer (R-configuration) Primary Application: Peptidomimetics, Arginase Inhibition Studies, CNS Probes

Executive Summary

N-Acetyl-D-Norvaline presents a distinct pharmacokinetic paradox. While the N-acetyl group improves lipophilicity compared to the free amino acid, the D-configuration renders it resistant to canonical mammalian transport systems (e.g., LAT1, ASCT2) and metabolic enzymes (e.g., Aminoacylase I). Consequently, low bioavailability is rarely due to metabolic degradation but rather poor intestinal permeability and rapid renal clearance .

This guide provides targeted protocols to overcome these barriers.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe <5% oral bioavailability in rodent models. Is the compound being degraded in the gut?

Diagnosis: Unlikely. Root Cause: The D-configuration confers high resistance to gastric proteases and luminal peptidases. The primary failure mode is permeability , not stability.

-

Mechanism: N-Acetyl-D-Norvaline is a polar, zwitterionic molecule at physiological pH. Unlike L-amino acids, it is not efficiently recognized by the Proton-coupled Amino Acid Transporter (PAT1) or PepT1, which are stereoselective for L-enantiomers or di/tripeptides. It relies on passive paracellular diffusion, which is inefficient.

-

Solution: Switch to a Lipid-Based Formulation or Permeation Enhancer .

-

See Protocol A below.

-

Q2: We detect high concentrations in urine but low plasma AUC. What is happening?

Diagnosis: Rapid Renal Clearance (Filtration without Reabsorption). Root Cause: The kidney efficiently filters small polar molecules. L-amino acids are actively reabsorbed in the proximal tubule. D-amino acids, lacking specific reuptake transporters, are excreted unchanged.

-

Mechanism: Glomerular filtration rate (GFR) dominates the clearance profile.

-

Solution:

-

Chemical Modification: Esterification (e.g., Ethyl ester) to increase protein binding and reduce free filtration.

-

Vehicle Modification: Use of viscous vehicles (e.g., Methylcellulose) or depot injections (SC/IP) to blunt the

and extend

-

Q3: Is the N-acetyl group cleaved in vivo to release free D-Norvaline?

Diagnosis: Negligible deacetylation in non-renal tissues. Root Cause: Mammalian Aminoacylase I (ACY1) is highly stereospecific for L-amino acids. It does not efficiently hydrolyze N-acetyl-D-amino acids.

-

Implication: If your pharmacodynamic effect requires free D-Norvaline, N-Acetyl-D-Norvaline is a poor prodrug .

-

Correction: If the active species is the free amino acid, administer the free D-Norvaline directly or use a simpler ester prodrug of the free acid. If the active species is the N-acetylated form, its stability is a benefit.

Q4: My compound precipitates in PBS. How do I improve the injection vehicle?

Diagnosis: pH-dependent solubility limit.

Root Cause: The carboxylic acid moiety (

-

Solution:

-

Buffer: Use 50 mM Tris-HCl or Phosphate buffer adjusted to pH 7.4 - 8.0 .

-

Cosolvent: Add 5-10% HP-

-CD (Hydroxypropyl-beta-cyclodextrin) to prevent precipitation upon injection.

-

Part 2: Optimization Protocols

Protocol A: Enhancing Oral Absorption (Permeability)

Objective: Increase paracellular transport or lipophilic diffusion.

| Component | Concentration | Function |

| Labrasol® | 10% (v/v) | Surfactant/Permeation Enhancer (opens tight junctions transiently). |

| Transcutol® HP | 20% (v/v) | Solubilizer/Cosolvent. |

| Saline/Buffer | 70% (v/v) | Aqueous phase (pH 7.4). |

-

Preparation: Mix Labrasol and Transcutol first. Dissolve N-Acetyl-D-Norvaline in this organic phase before slowly adding the aqueous buffer under vortexing.

-

Expected Outcome: 2-3x increase in

compared to aqueous suspension.

Protocol B: Prodrug Synthesis (Esterification Strategy)

Objective: If the N-acetyl group is required for activity but absorption is poor, mask the carboxyl group to increase LogP.

-

Target Structure: N-Acetyl-D-Norvaline Ethyl Ester.

-

Rationale: The ethyl ester increases lipophilicity, allowing transcellular diffusion. Once in the plasma, non-specific esterases (carboxylesterases) will cleave the ethyl group, releasing the active N-Acetyl-D-Norvaline.

-

Synthesis Note: Reaction of N-Acetyl-D-Norvaline with Ethanol/SOCl

.

Part 3: Mechanistic Visualization

The following diagram illustrates the bioavailability bottlenecks (Red) and the engineered bypass pathways (Green) for N-Acetyl-D-Norvaline.

Figure 1: Pharmacokinetic fate of N-Acetyl-D-Norvaline showing the critical bottlenecks at intestinal absorption and renal reabsorption.

Part 4: Comparative Data & Specifications

Physicochemical Profile

| Parameter | Value | Implication for In Vivo Work |

| Molecular Weight | 159.18 g/mol | Rapidly filtered by glomerulus. |

| LogP | ~0.2 - 0.5 | Hydrophilic; poor membrane permeation. |

| pKa (COOH) | ~3.5 | Ionized at physiological pH (COO-). |

| Solubility (Water) | >50 mg/mL | Excellent, but may require pH adjustment to neutral. |

Stability Matrix

| Environment | Stability | Notes |

| Gastric Fluid (SGF) | High | Resistant to pepsin/acid hydrolysis. |

| Plasma (Rat/Human) | High | Resistant to plasma esterases/proteases. |

| Liver Microsomes | High | Low Phase I metabolism (CYP450). |

| Kidney Homogenate | High | Resistant to Aminoacylase I (L-specific). |

References

-

Chem-Impex International. (n.d.). Acetyl-D-norvaline Properties and Applications. Retrieved from

-

Endo, Y. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. Biochimica et Biophysica Acta (BBA), 628(1), 13-18. (Demonstrates L-specificity of renal acylases). Retrieved from

-

MedChemExpress. (n.d.). N-Acetyl-D-valine (Structural Analog) Solubility and Storage. Retrieved from

-

Maleki, S., et al. (2025). Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans. British Journal of Clinical Pharmacology. (Highlighting the low oral bioavailability (~4%) of polar N-acetylated compounds).[1][2] Retrieved from

-

D'Hondt, M., et al. (2014). Enhancement of N-acetylcysteine absorption. Pharmaceutics. (Strategies for improving bioavailability of N-acetyl amino acids). Retrieved from

Sources

Technical Support Center: N-Acetyl-D-Norvaline Analytical Detection

Topic: Avoiding Interference in N-Acetyl-D-Norvaline Analytical Detection Audience: Researchers, QC Scientists, and Process Chemists Version: 2.1 (Current)

Core Technical Overview

N-Acetyl-D-Norvaline (N-Ac-D-Nva) presents a unique analytical paradox. Unlike its free amino acid precursor (Norvaline), the N-acetyl group blocks the primary amine, rendering standard derivatization reagents like OPA (o-Phthalaldehyde) ineffective. Furthermore, the molecule lacks a distinct UV chromophore (such as an aromatic ring), making detection at standard wavelengths (>254 nm) impossible.

Successful analysis requires navigating three primary interference vectors:

-

Photometric Interference: Reliance on low-UV (205–210 nm) detection amplifies solvent and buffer noise.

-

Structural Interference: Co-elution with the L-enantiomer (N-Acetyl-L-Norvaline) or the deacetylated impurity (D-Norvaline).

-

Matrix Interference: Byproducts from acetylation (e.g., acetic acid) masking the analyte peak.

Troubleshooting Guide & FAQs

Q1: Why does my N-Acetyl-D-Norvaline standard show no response with OPA derivatization?

Diagnosis: Chemical incompatibility. Technical Explanation: OPA reagents specifically target primary amines to form fluorescent isoindole derivatives. In N-Acetyl-D-Norvaline, the amine nitrogen is acetylated (amide bond), effectively "capping" it. Solution:

-

Do not use OPA for the main analyte.

-

Alternative: If you must use fluorescence, you would need to hydrolyze the sample first (converting it back to free Norvaline), but this destroys the speciation between "Free" and "Acetyl" forms.

-

Recommended: Switch to Charged Aerosol Detection (CAD) or ELSD (Evaporative Light Scattering Detection), which are universal for non-volatile compounds and independent of chromophores.

Q2: I am seeing massive baseline drift and ghost peaks at 210 nm. How do I fix this?

Diagnosis: Mobile Phase Transparency Issues (Cut-off Interference). Technical Explanation: At 210 nm, common modifiers like acetate, formate, and even lower-grade acetonitrile absorb UV light. A gradient change causes a "rising baseline" that swallows the weak N-Ac-D-Nva signal. Corrective Protocol:

-

Solvent Grade: Use only HPLC-gradient grade or LC-MS grade Acetonitrile.

-

Buffer Selection: Replace Acetate/Formate buffers with Phosphate buffer (20-50 mM, pH 2.5–3.0). Phosphate is transparent down to ~200 nm.

-

Reference Channel: If using a DAD (Diode Array Detector), turn off the reference wavelength or set it far away (e.g., 360 nm/100 nm bandwidth) to avoid over-correction artifacts.

Q3: How do I separate the L-enantiomer (N-Acetyl-L-Norvaline) from the D-isomer?

Diagnosis: Incorrect Chiral Selector. Technical Explanation: Ligand-exchange columns (Davankov type) require a free amine to chelate copper ions. They work for free amino acids but fail for N-acetyl derivatives. Solution:

-

Stationary Phase: Use an Amylose or Cellulose-based Polysaccharide column (e.g., Chiralpak IA, IB, or AD-H). These rely on hydrogen bonding and steric inclusion, which work excellently with the amide group of the N-acetyl moiety.

-

Mobile Phase: A simple reversed-phase system (0.1% Phosphoric Acid / Acetonitrile) often yields resolution > 2.0.

Analytical Methodologies

Workflow A: Purity & Potency (Achiral)

Best for quantifying N-Ac-D-Nva in the presence of synthesis reagents.

| Parameter | Specification | Rationale |

| Detector | CAD (Charged Aerosol Detector) | Universal response; ignores lack of chromophore. |

| Column | C18 Polar-Embedded (e.g., Aq-C18), 3.5 µm | Retains polar acidic compounds better than standard C18. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH suppresses carboxylic acid ionization (pKa ~3.5), improving peak shape. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | -- |

| Gradient | 5% B to 40% B over 15 min | N-Ac-D-Nva is moderately polar; elutes early-mid gradient. |

| Interference Check | Acetic Acid elutes at void (t0). | CAD is insensitive to volatile acetic acid, removing this major interference. |

Workflow B: Enantiomeric Purity (Chiral)

Best for determining % ee (enantiomeric excess) of the D-isomer.

-

Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA).

-

Dimensions: 250 x 4.6 mm, 5 µm.

-

Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) / Acetonitrile (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 210 nm (Phosphate buffer allows transparency).

-

Elution Order: Typically L-isomer elutes before D-isomer (verify with racemate standard).

Visual Decision Logic

The following diagram illustrates the decision process for selecting the correct detection and separation mode based on the specific impurity or interference being targeted.

Figure 1: Decision matrix for selecting column and detector based on specific N-Acetyl-D-Norvaline analytical goals.

References

-

Chiral Separation Mechanics

- Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds.

-

Source:

-

Detection of Non-Chromophoric Amino Acids

- Pawellek, R., et al. (2021). Analysis of impurities in amino acids using CAD and UV detection.

-

Source:

-

Polysaccharide Column Application

- Daicel Corporation. Instruction Manual for CHIRALPAK® IA. Specifies suitability for N-protected amino acids in reversed-phase modes.

-

Source:

-

UV Cut-off Data for Buffers

- Dolan, J. W. (2013). Mobile Phase Buffers, Part 1: The Basics. Explains the transmission limits of acetate vs.

-

Source:

Sources

N-Acetyl-D-Norvaline stability under different pH and temperature conditions

Welcome to the technical support center for N-Acetyl-D-Norvaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and analyzing this compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory work, ensuring the integrity and success of your experiments. This resource is structured to address common challenges and questions regarding the stability of N-Acetyl-D-Norvaline under various experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability of N-Acetyl-D-Norvaline.

Q1: What is the general stability of N-Acetyl-D-Norvaline in its solid form?

A1: N-Acetyl-D-Norvaline is a relatively stable compound in its solid, crystalline form. Commercial suppliers typically recommend the following storage conditions:

-

Long-term storage: For periods exceeding several months, it is best to store the solid powder at -20°C, where it can be stable for up to 3 years.

-

Short-term storage: For routine use, storage at 4°C is acceptable for up to 2 years.

It is crucial to store the compound in a tightly sealed container to protect it from moisture, as amino acid derivatives can be hygroscopic.